2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Medicine: It has potential as an antiviral and antimicrobial agent, showing activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide include other triazoloquinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that also intercalates with DNA.
Atinoleutin: Another anticancer compound with similar DNA intercalation properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse applications and potent biological effects.
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-7-2-5-12-20(15)36-23-22-31-32(24(35)33(22)19-11-4-3-10-18(19)30-23)14-21(34)29-17-9-6-8-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPAOAPLDRQVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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